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Compound of Interest

Compound Name: 6-Fluoro-4-methylpyridin-3-amine

Cat. No.: B1331595

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural analysis of 3-Amino-
6-fluoro-4-methylpyridine, a substituted pyridine derivative of interest in medicinal chemistry
and drug discovery. Due to the limited availability of specific experimental crystallographic and
detailed spectroscopic data for this exact molecule in publicly accessible databases, this guide
will focus on its fundamental physicochemical properties, predicted structural characteristics,
and detailed experimental protocols for its analysis. The methodologies outlined are standard
for the structural elucidation of novel organic compounds and can be readily applied to 3-
Amino-6-fluoro-4-methylpyridine.

Physicochemical Properties

A summary of the known physicochemical properties of 3-Amino-6-fluoro-4-methylpyridine is
presented in Table 1. This data is crucial for its handling, storage, and for the design of
analytical experiments.
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Property Value Reference
Molecular Formula CeH7FN:2 [1]
Molecular Weight 126.13 g/mol [1]
CAS Number 954236-33-0 [1]
Appearance Solid [1]
Melting Point 57-62 °C [1]
SMILES Cclcc(F)ncclN [1]
inChi 1S/C6H7FN2/c1-4-2-6(7)9-3- (]

5(4)8/h2-3H,8H2,1H3

Predicted Structural and Spectroscopic Data

In the absence of experimental data, computational methods provide valuable insights into the

structural and spectroscopic properties of molecules. The following data are predicted based

on computational chemistry principles and data from structurally related compounds.

Predicted 'H NMR Spectral Data

The predicted *H NMR chemical shifts for 3-Amino-6-fluoro-4-methylpyridine in a non-polar

solvent are outlined in Table 2. These predictions are based on the analysis of similar pyridine

derivatives.
Predicted Chemical Shift o
Proton Multiplicity
(ppm)
H (aromatic, position 2) ~75-7.8 Singlet
H (aromatic, position 5) ~6.5-6.8 Singlet
NHz (amino) ~3.5-45 Broad Singlet
CHs (methyl) ~2.1-2.3 Singlet

Predicted **C NMR Spectral Data
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The predicted 2C NMR chemical shifts are summarized in Table 3. The fluorine substitution is
expected to have a significant effect on the chemical shifts of adjacent carbon atoms.

Carbon Predicted Chemical Shift (ppm)
C (position 2) ~145 - 150

C (position 3) ~130- 135

C (position 4) ~140 - 145

C (position 5) ~110- 115

C (position 6) ~155 - 160 (*JCF coupling)

CHs (methyl) ~15-20

Experimental Protocols for Structural Analysis

This section provides detailed methodologies for the key experiments required for a
comprehensive structural analysis of 3-Amino-6-fluoro-4-methylpyridine.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional
structure of a molecule, providing precise bond lengths and angles.

Experimental Workflow:
Caption: Workflow for single-crystal X-ray crystallography.
Detailed Protocol:

o Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated
solution, vapor diffusion, or slow cooling of a solution. A variety of solvents should be
screened to find optimal crystallization conditions.

o Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold
nitrogen gas (typically 100 K). X-ray diffraction data are collected using a diffractometer
equipped with a suitable X-ray source (e.g., Mo Ka or Cu Ka).
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 Structure Solution and Refinement: The collected diffraction data are processed to determine
the unit cell dimensions and space group. The structure is solved using direct methods or
Patterson methods and then refined using full-matrix least-squares procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment
of atoms in a molecule.

Experimental Workflow:

Sample Preparation »| Instrument Setup > (1%“;?5 qzulljs E;TR) »| Data Processing » Spectral Analysis

Click to download full resolution via product page
Caption: General workflow for NMR spectroscopy.
Detailed Protocol:

o Sample Preparation: A solution of 3-Amino-6-fluoro-4-methylpyridine is prepared by
dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent
(e.g., CDCIs, DMSO-ds) in a5 mm NMR tube.

e 1H NMR Spectroscopy: A standard proton NMR spectrum is acquired to determine the
chemical shifts, multiplicities, and integrals of the hydrogen atoms.

e 13C NMR Spectroscopy: A carbon NMR spectrum is acquired to identify the number of unique
carbon environments. Proton-decoupled spectra are typically recorded.

e 2D NMR Spectroscopy (COSY, HSQC, HMBC): Correlation spectroscopy (COSY) is used to
identify proton-proton couplings. Heteronuclear single quantum coherence (HSQC)
spectroscopy correlates directly bonded proton and carbon atoms. Heteronuclear multiple
bond correlation (HMBC) spectroscopy reveals long-range (2-3 bond) correlations between
protons and carbons.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound.

Experimental Workflow:

. . | lonization o . o . o .
Sample Introduction ™ (e.s., ESL, EI) P> Mass Analysis P> Detection »>| Data Analysis

Click to download full resolution via product page
Caption: Basic workflow of a mass spectrometry experiment.
Detailed Protocol:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-
MS) or gas chromatography (GC-MS).

« lonization: The molecules are ionized using a suitable technique such as electrospray
ionization (ESI) for polar compounds or electron ionization (EI) for volatile compounds.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak, which
corresponds to the molecular weight of the compound. High-resolution mass spectrometry
(HRMS) can be used to determine the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Predicted IR Spectral Data:
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Functional Group Predicted Wavenumber (cm~?)
N-H stretch (amine) 3300 - 3500
C-H stretch (aromatic) 3000 - 3100
C-H stretch (methyl) 2850 - 2960
C=N, C=C stretch (pyridine ring) 1500 - 1600
C-F stretch 1000 - 1400

Experimental Protocol:

o Sample Preparation: A small amount of the solid sample is mixed with potassium bromide
(KBr) and pressed into a thin pellet, or the spectrum is recorded using an Attenuated Total
Reflectance (ATR) accessory.

o Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm~1.

o Spectral Analysis: The absorption bands in the spectrum are assigned to specific functional

groups.

Conclusion

This technical guide provides a framework for the comprehensive structural analysis of 3-
Amino-6-fluoro-4-methylpyridine. While specific experimental data for this compound is
currently limited, the application of the detailed experimental protocols for X-ray
crystallography, NMR spectroscopy, mass spectrometry, and IR spectroscopy will enable a
thorough elucidation of its molecular structure. The predicted data presented herein serves as
a useful reference for the interpretation of experimental results. For researchers in drug
discovery, a complete structural understanding of this molecule is a critical step in
understanding its potential biological activity and for the design of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Structural Analysis of 3-Amino-6-fluoro-4-
methylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1331595#3-amino-6-fluoro-4-methylpyridine-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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